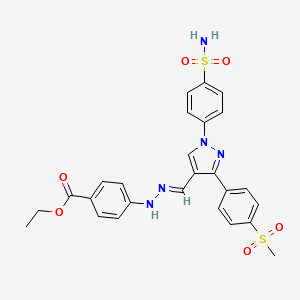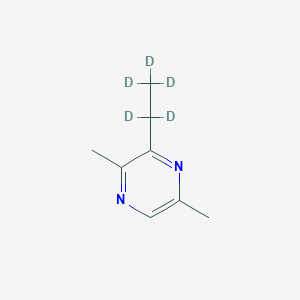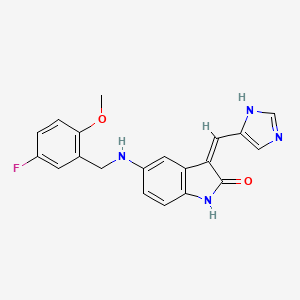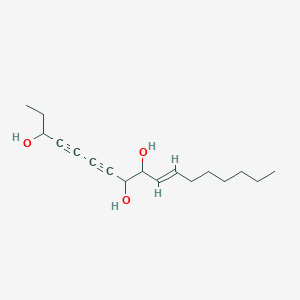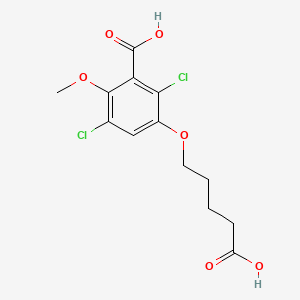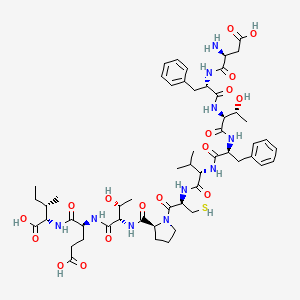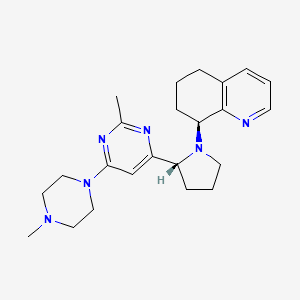
weak Hepatoprotective agent-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Weak Hepatoprotective agent-1 is a naturally occurring compound extracted from the fruits of Arctium lappa L. It demonstrates modest hepatoprotective effects when applied at a concentration of 10 μM . This compound is of interest due to its potential to protect the liver from damage caused by various toxins and diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of weak Hepatoprotective agent-1 involves the extraction of the compound from the fruits of Arctium lappa L. The extraction process typically includes the use of solvents such as ethanol or methanol to isolate the active components. The extracted compound is then purified using techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification methods ensures the compound’s purity and consistency for research and potential therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions: Weak Hepatoprotective agent-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its hepatoprotective properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired modifications .
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced hepatoprotective properties. These derivatives are often tested for their efficacy in protecting liver cells from damage .
Applications De Recherche Scientifique
Weak Hepatoprotective agent-1 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its potential to undergo various chemical reactions and form new compounds with improved properties. In biology, it is used to investigate its effects on liver cells and its potential to protect against liver damage. In medicine, it is explored for its potential therapeutic applications in treating liver diseases. In industry, it is used in the development of new drugs and treatments for liver-related conditions .
Mécanisme D'action
The mechanism by which weak Hepatoprotective agent-1 exerts its effects involves several molecular targets and pathways. It has been shown to possess antioxidant properties, which help to neutralize free radicals and reduce oxidative stress in liver cells. Additionally, it has anti-inflammatory effects, which help to reduce inflammation and protect liver cells from damage. The compound also modulates various signaling pathways involved in cell survival and apoptosis, further contributing to its hepatoprotective effects .
Comparaison Avec Des Composés Similaires
Weak Hepatoprotective agent-1 can be compared with other similar compounds, such as glycyrrhizin, silymarin, and curcumin. These compounds also possess hepatoprotective properties but differ in their chemical structures and mechanisms of action. For example, glycyrrhizin is known for its anti-inflammatory and antioxidant effects, while silymarin is a flavonoid complex with strong antioxidant properties. Curcumin, on the other hand, is a phenolic compound with anti-inflammatory, antioxidant, and anti-apoptotic roles .
Conclusion
This compound is a promising compound with potential applications in protecting the liver from damage. Its synthesis, chemical reactions, and mechanisms of action have been extensively studied, making it a valuable subject for further research and development in the field of hepatoprotection.
Propriétés
Formule moléculaire |
C27H34O12 |
|---|---|
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
(3S,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(R)-hydroxy-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C27H34O12/c1-34-16-6-4-13(9-18(16)35-2)8-15-12-37-26(33)21(15)22(29)14-5-7-17(19(10-14)36-3)38-27-25(32)24(31)23(30)20(11-28)39-27/h4-7,9-10,15,20-25,27-32H,8,11-12H2,1-3H3/t15-,20+,21-,22-,23+,24-,25+,27+/m0/s1 |
Clé InChI |
BYTMLMCPEAZVOF-WHIPURTOSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2[C@H](C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CC2COC(=O)C2C(C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)


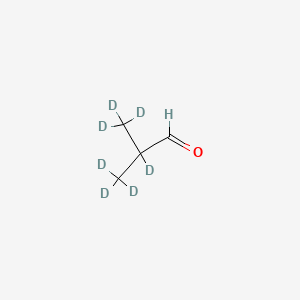
![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
